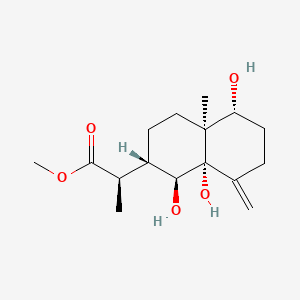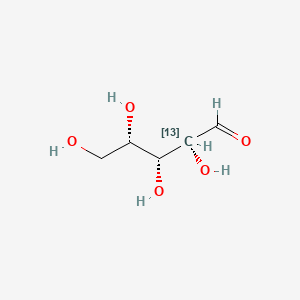
L-(+)-Lyxose-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-(+)-Lyxose-13C is a labeled form of lyxose, a rare sugar that is part of the aldopentose family The “13C” denotes that the compound contains a carbon-13 isotope, which is a stable isotope used in various scientific applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-(+)-Lyxose-13C typically involves the incorporation of the carbon-13 isotope into the sugar molecule. One common method is the chemical synthesis starting from labeled glucose or other precursors. The process involves multiple steps, including protection and deprotection of hydroxyl groups, selective oxidation, and reduction reactions to achieve the desired configuration and labeling.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized use. it can be produced on a larger scale using biotechnological methods, such as fermentation with genetically modified microorganisms that incorporate the carbon-13 isotope into the sugar during their metabolic processes.
Chemical Reactions Analysis
Types of Reactions
L-(+)-Lyxose-13C can undergo various chemical reactions, including:
Oxidation: Conversion to lyxonic acid using oxidizing agents like nitric acid.
Reduction: Reduction to lyxitol using reducing agents such as sodium borohydride.
Substitution: Formation of glycosides through reaction with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Nitric acid, room temperature.
Reduction: Sodium borohydride, methanol, room temperature.
Substitution: Alcohols (e.g., methanol, ethanol), acid catalysts (e.g., hydrochloric acid), reflux conditions.
Major Products
Oxidation: Lyxonic acid.
Reduction: Lyxitol.
Substitution: Various glycosides depending on the alcohol used.
Scientific Research Applications
L-(+)-Lyxose-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism and pathways.
Biology: Employed in labeling experiments to track the incorporation and utilization of sugars in biological systems.
Medicine: Potential use in diagnostic imaging and as a precursor for the synthesis of labeled pharmaceuticals.
Industry: Utilized in the production of labeled compounds for research and development purposes.
Mechanism of Action
The mechanism of action of L-(+)-Lyxose-13C primarily involves its role as a labeled sugar in metabolic studies. The carbon-13 isotope allows researchers to trace the metabolic pathways and interactions of lyxose within biological systems. This helps in understanding the molecular targets and pathways involved in carbohydrate metabolism.
Comparison with Similar Compounds
Similar Compounds
D-(+)-Glucose-13C: Another labeled sugar used in metabolic studies.
D-(+)-Galactose-13C: Used for tracing galactose metabolism.
D-(+)-Mannose-13C: Employed in studies of mannose utilization.
Uniqueness
L-(+)-Lyxose-13C is unique due to its specific configuration and the presence of the carbon-13 isotope. This makes it particularly valuable for studying the metabolism of rare sugars and their roles in various biological processes. Its rarity and specific labeling also make it a crucial tool in specialized research applications.
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2R,3R,4S)-2,3,4,5-tetrahydroxy(213C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m0/s1/i3+1 |
InChI Key |
PYMYPHUHKUWMLA-KGBHNQHQSA-N |
Isomeric SMILES |
C([C@@H]([C@H]([13C@H](C=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



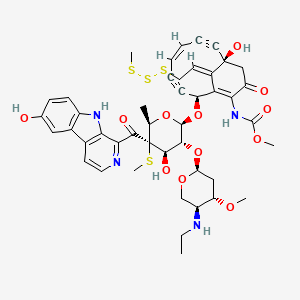
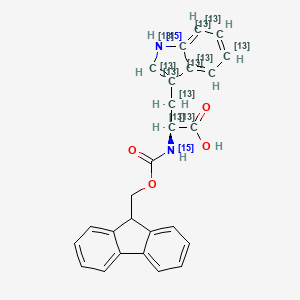


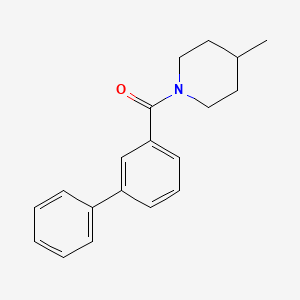

![N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide](/img/structure/B12407095.png)
![(2R,3S,5R)-5-[6-(ethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12407096.png)
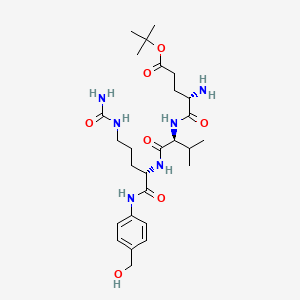
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)


